molecular formula C17H22ClNO4 B15190680 Benzenepropanoic acid, 2-(4-(acetylamino)-1-oxobutyl)-5-chloro-, ethyl ester CAS No. 122199-02-4

Benzenepropanoic acid, 2-(4-(acetylamino)-1-oxobutyl)-5-chloro-, ethyl ester

Cat. No.: B15190680
CAS No.: 122199-02-4
M. Wt: 339.8 g/mol
InChI Key: KLHGVVMGPFOGGO-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(acetylamino)-1-oxobutyl)-5-chlorobenzenepropanoate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. This compound is characterized by its unique chemical structure, which includes an ethyl ester group, an acetylamino group, and a chlorobenzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(acetylamino)-1-oxobutyl)-5-chlorobenzenepropanoate typically involves multi-step organic reactions. One common method includes the reaction of paracetamol with ethyl 2-bromo-2-methylpropionate, followed by further chemical modifications . The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques such as crystallization and chromatography is essential to achieve the required quality standards for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(acetylamino)-1-oxobutyl)-5-chlorobenzenepropanoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(4-(acetylamino)-1-oxobutyl)-5-chlorobenzenepropanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(acetylamino)-1-oxobutyl)-5-chlorobenzenepropanoate involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity or binding to receptors, thereby influencing biochemical processes within cells. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-(acetylamino)-1-oxobutyl)-5-chlorobenzenepropanoate is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Its combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications.

Properties

CAS No.

122199-02-4

Molecular Formula

C17H22ClNO4

Molecular Weight

339.8 g/mol

IUPAC Name

ethyl 3-[2-(4-acetamidobutanoyl)-5-chlorophenyl]propanoate

InChI

InChI=1S/C17H22ClNO4/c1-3-23-17(22)9-6-13-11-14(18)7-8-15(13)16(21)5-4-10-19-12(2)20/h7-8,11H,3-6,9-10H2,1-2H3,(H,19,20)

InChI Key

KLHGVVMGPFOGGO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C=CC(=C1)Cl)C(=O)CCCNC(=O)C

Origin of Product

United States

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